molecular formula C16H13N3O2 B14796670 3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one

3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one

Cat. No.: B14796670
M. Wt: 279.29 g/mol
InChI Key: TZNZWPDKIFWTNL-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one is a compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-methoxybenzaldehyde with 4-aminoquinazolin-4(3H)-one. The reaction is usually carried out in the presence of a suitable catalyst and solvent under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 3-((2-methoxybenzyl)amino)quinazolin-4(3H)-one.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: 3-((2-methoxybenzyl)amino)quinazolin-4(3H)-one

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antitumor and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of tumor cell growth or the prevention of microbial infections. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Known for its antitumor activity.

    2-Methoxybenzaldehyde: Used in the synthesis of various pharmaceuticals.

    Quinazoline N-oxides: Studied for their biological activities.

Uniqueness

3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one stands out due to its unique combination of the quinazoline core and the 2-methoxybenzylidene moiety. This structure imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C16H13N3O2/c1-21-15-9-5-2-6-12(15)10-18-19-11-17-14-8-4-3-7-13(14)16(19)20/h2-11H,1H3/b18-10+

InChI Key

TZNZWPDKIFWTNL-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C=NC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=CC=C1C=NN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.